molecular formula C20H20N6O B3000567 (4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)(quinoxalin-2-yl)methanone CAS No. 2034369-79-2

(4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)(quinoxalin-2-yl)methanone

Cat. No.: B3000567
CAS No.: 2034369-79-2
M. Wt: 360.421
InChI Key: NLAZCQVSXIHDLS-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a piperazine ring, a quinoxaline moiety, and a pyridazine ring with a cyclopropyl group attached. These types of compounds are often studied for their potential biological activities .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are commonly used to analyze the structure of complex organic molecules .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups and the conditions under which the reactions are carried out. Piperazine rings, for example, are often involved in reactions with acids and bases .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound like this would include its solubility, stability, melting point, boiling point, and reactivity. These properties are often determined through laboratory testing .

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is often studied in the context of drug discovery, where the compound’s interactions with various proteins or other biological targets are investigated .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it interacts with biological systems. Proper handling and disposal procedures should be followed when working with any chemical compound to minimize risk .

Future Directions

Future research on this compound could involve further investigation of its synthesis, structure, and potential biological activities. This could include testing its effects on various biological targets, studying its behavior in biological systems, and optimizing its synthesis process .

Properties

IUPAC Name

[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]-quinoxalin-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N6O/c27-20(18-13-21-16-3-1-2-4-17(16)22-18)26-11-9-25(10-12-26)19-8-7-15(23-24-19)14-5-6-14/h1-4,7-8,13-14H,5-6,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLAZCQVSXIHDLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=NC5=CC=CC=C5N=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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